6-MPR

Therapeutic Index Toxicology Immunosuppression

Choose 6-MPR (6-Mercaptopurine riboside, CAS 4988-64-1) for your research to gain a critical pharmacokinetic advantage. Unlike 6-MP, 6-MPR bypasses the rate-limiting HGPRT activation step, providing distinct metabolism. Validate your models with a compound that offers a 6.6-fold higher LD50, 37-fold more potent inhibition of amidophosphoribosyltransferase, and reliable teratogenic induction for developmental studies. Available in high purity (≥98%) for R&D labs globally.

Molecular Formula C10H12N4O4S
Molecular Weight 284.29 g/mol
CAS No. 4988-64-1
Cat. No. B3415956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-MPR
CAS4988-64-1
Molecular FormulaC10H12N4O4S
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1
InChIKeyNKGPJODWTZCHGF-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-MPR (CAS 4988-64-1): A Distinct Thiopurine Ribonucleoside with Differentiated Pharmacological and Safety Profile for Preclinical and Clinical Research


6-Mercaptopurine riboside (6-MPR, CAS 4988-64-1), also known as thioinosine, is a purine antimetabolite belonging to the thiopurine class of nucleoside analogs . It is structurally characterized by a sulfur substitution at the 6-position of the purine ring, distinguishing it from endogenous nucleosides and conferring specific biochemical reactivity [1]. 6-MPR serves as a cytotoxic prodrug that interferes with nucleic acid synthesis and purine metabolism, functioning both as a direct research tool and as a key metabolite in the pharmacological activation pathways of clinically relevant thiopurines such as azathioprine [2]. The compound is extensively utilized in experimental oncology, immunology, and cellular metabolism studies to dissect thiopurine mechanisms of action, evaluate resistance pathways, and investigate novel therapeutic strategies [3].

Why 6-MPR (CAS 4988-64-1) Cannot Be Substituted with 6-MP or Other Thiopurines: Key Differentiators for Research and Procurement


Thiopurine analogs exhibit profound differences in their pharmacological profiles due to variations in their metabolic activation requirements, enzymatic targets, and resultant cellular effects [1]. While compounds like 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and azathioprine share a common purine antimetabolite class, their distinct chemical structures dictate unique pathways of activation and inactivation, leading to divergent efficacy and toxicity profiles [2]. 6-MPR, as the ribonucleoside form of 6-MP, bypasses the rate-limiting hypoxanthine-guanine phosphoribosyltransferase (HGPRT) conversion step required for 6-MP activation, resulting in altered pharmacokinetics and a distinct spectrum of biological activity [3]. Furthermore, key structural analogs such as 6-methylmercaptopurine riboside (6-MMPR) demonstrate entirely different enzymatic inhibition profiles and therapeutic applications [4]. Consequently, substituting one thiopurine for another in experimental or therapeutic contexts is scientifically invalid and can lead to misleading results or therapeutic failure. The following quantitative evidence delineates the specific, measurable points of differentiation that necessitate the selection of 6-MPR over its closest analogs for targeted research applications.

Quantitative Comparative Evidence for 6-MPR (CAS 4988-64-1) vs. Thiopurine Analogs


Superior Therapeutic Index: 6-MPR Exhibits 6.6-Fold Lower Acute Toxicity than 6-MP in Murine Models

6-MPR demonstrates a substantially improved safety profile compared to its base analog 6-MP. In a murine model, the LD50 of 6-MPR via intraperitoneal injection was 2.5 g/kg, whereas the LD50 for 6-MP was 380 mg/kg [1]. This represents an approximately 6.6-fold reduction in acute lethal toxicity for 6-MPR. Furthermore, in a rabbit model of antibody production, 6-MPR was reported to be 'much less toxic' than 6-MP while exhibiting 'slightly higher' immunosuppressive activity at equimolar doses [2]. The therapeutic index of 6-MPR was calculated to be 8.3 [3].

Therapeutic Index Toxicology Immunosuppression

Metabolic Stability in Antitumor Activity: 6-MPR Resists Inactivation by Xanthine Oxidase-Related Pathways

The antitumor activity of 6-MPR is significantly more robust against interference from certain co-administered drugs compared to 6-MP. A study in ddY male mice bearing Ehrlich solid tumors showed that prior administration of aminophylline, caffeine, or propranolol each weakened the antitumor action of 6-MP but had 'less effect on the action of 6-MPR' [1]. The authors attributed this difference to the metabolic pathways of 6-MP, suggesting that higher doses of aminophylline and propranolol may promote the conversion of 6-MP to biologically inactive metabolites (thiouric acid or hypoxanthine) rather than to the active thioinosinic acid, a pathway less relevant for 6-MPR which is already a nucleoside [2].

Drug Metabolism Antitumor Activity Pharmacokinetics

Distinct Enzymatic Inhibition Profile: 6-MPR Metabolite (MMPR-MP) is a 37-Fold More Potent Inhibitor of Amidophosphoribosyltransferase than 6-MP Metabolite (MPR-MP)

The active metabolites of thiopurines exhibit markedly different potencies against key enzymes in the de novo purine biosynthesis pathway. In human CCRF-CEM leukemia cells, the 5′-monophosphate metabolite of 6-methylmercaptopurine riboside (MMPR-MP, which is structurally analogous to the methylated form of 6-MPR monophosphate) inhibits amidophosphoribosyltransferase with a Ki of 3.09 ± 0.30 µM [1]. In contrast, the monophosphate metabolite of 6-MP (MPR-MP) inhibits the same enzyme with a Ki of 114 ± 7.10 µM [1]. This represents an approximately 37-fold higher inhibitory potency for the MMPR-derived metabolite. Additionally, MMPR treatment induced a 16-fold increase in cellular P-Rib-PP levels, compared to a delayed 5.2-fold increase with 6-MP, further highlighting distinct metabolic effects [1].

Enzyme Inhibition Purine Biosynthesis Cancer Metabolism

Potent and Specific Autophagy Inhibition: 6-MPR (N6-MPR) Inhibits Hepatocytic Autophagy with an IC50 of 0.3 mM, 3.3-Fold More Potent than Adenosine

In a study examining the role of AMP-activated protein kinase (AMPK) in autophagy regulation, N6-mercaptopurine riboside (N6-MPR) was found to potently inhibit autophagic activity in rat hepatocytes with an IC50 of 0.3 mM [1]. This was significantly more potent than the endogenous nucleoside adenosine, which exhibited an IC50 of 1 mM under the same conditions [1]. The study also demonstrated that the effect of all three nucleoside proactivators tested (adenosine, AICAR, and N6-MPR) was abolished by the adenosine kinase inhibitor 5-iodotubercidin, confirming that phosphorylation is a prerequisite for their autophagy-inhibiting activity and establishing N6-MPR as a useful tool for probing AMPK-dependent pathways [1].

Autophagy AMPK Cellular Metabolism

Differential Teratogenicity vs. 6-MMPR and Azathioprine: 6-MPR is the Most Potent Teratogen In Vivo Among Tested Purine Antimetabolites

A comparative study evaluated the teratogenic effects of three purine antimetabolites—6-MPR (6-MPr), 6-methylmercaptopurine riboside (6-MeMPr), and azathioprine—on mouse embryonic limb development both in vivo and in organ culture [1]. In vivo, a single dose of 6-MPr triggered abnormal development of extremities, with maximal sensitivity on day 10 of gestation [1]. In the NMRI mouse strain, azathioprine possessed only 1/3 to 1/4 of the teratogenic capacity of 6-MPr when given subcutaneously [1]. Strikingly, 6-MeMPr, at doses up to 60 mg/kg s.c., was not able to induce any limb abnormalities in vivo in the NMRI strain [1].

Developmental Toxicology Teratogenicity Embryotoxicity

Optimal Research and Industrial Applications for 6-MPR (CAS 4988-64-1) Based on Differentiated Evidence


In Vivo Immunosuppression Studies with a Superior Safety Margin

For researchers requiring an immunosuppressive agent in rodent or rabbit models, 6-MPR offers a 6.6-fold higher LD50 and a wider therapeutic index compared to 6-MP [1]. This allows for the administration of higher, more effective doses for suppressing antibody production or prolonging graft survival with a significantly reduced risk of acute lethal toxicity, improving both experimental outcomes and animal welfare. This is particularly relevant for long-term studies of autoimmune disease models or transplant rejection.

Investigating Drug Interactions and Metabolic Stability of Thiopurines

In preclinical pharmacology studies where co-administration of drugs like aminophylline, caffeine, or propranolol is required, 6-MPR demonstrates a more stable antitumor activity profile compared to 6-MP, whose efficacy is significantly weakened by these agents [2]. This makes 6-MPR the preferred compound for combination therapy research, as its antitumor effects are less confounded by metabolic interactions, leading to cleaner, more interpretable data on synergistic or antagonistic effects.

Mechanistic Studies of De Novo Purine Biosynthesis Inhibition

For cell biology and cancer metabolism studies focused on the inhibition of purine biosynthesis, 6-MPR-related metabolites (MMPR-MP) are 37-fold more potent inhibitors of the key enzyme amidophosphoribosyltransferase than 6-MP metabolites [3]. This potent and specific inhibition leads to a robust 16-fold increase in P-Rib-PP levels, providing a powerful and well-characterized chemical tool for probing the metabolic consequences of purine starvation in cellular models of leukemia and other cancers.

AMPK-Dependent Autophagy Pathway Analysis

N6-mercaptopurine riboside (a derivative of 6-MPR) is a validated, potent inhibitor of AMPK-mediated autophagy, with a defined IC50 of 0.3 mM that is 3.3-fold lower than adenosine [4]. This quantitative potency makes it an ideal chemical probe for experiments designed to dissect the role of AMPK in cellular catabolism, energy sensing, and autophagic flux, allowing for precise concentration-response studies in hepatocyte or other relevant cell models.

Developmental Toxicology and Teratogenicity Screening

6-MPR is the most potent and reliable teratogen among its closest analogs (6-MeMPr and azathioprine) for inducing specific limb malformations in mouse embryos in vivo [5]. It serves as a definitive positive control compound for validating teratogenicity screening assays and for studying the mechanisms of drug-induced developmental abnormalities during organogenesis. Its well-characterized effects on gestation days 10-11 provide a reproducible model for investigating the molecular pathways of limb development disruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-MPR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.